molecular formula C14H20N4O4 B1256472 1,3-Dimethylthymine cyclobutane dimer CAS No. 7025-74-3

1,3-Dimethylthymine cyclobutane dimer

Cat. No.: B1256472
CAS No.: 7025-74-3
M. Wt: 308.33 g/mol
InChI Key: KHZHANSFNHZADJ-ZPAAZFHLSA-N
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Description

The 1,3-dimethylthymine cyclobutane dimer (1,3-DMT dimer) is a cyclobutane pyrimidine dimer (CPD) formed via UV-induced [2+2] photocycloaddition between adjacent thymine residues in DNA. Methylation at the 1,3-positions of thymine introduces steric and electronic modifications that influence its photochemical behavior, stability, and biological interactions . CPDs are major DNA lesions responsible for mutagenesis and carcinogenesis, with repair mechanisms including nucleotide excision repair (NER) and photoreactivation by photolyases . The 1,3-DMT dimer serves as a model compound for studying the structural and biochemical effects of methylated CPDs, which may alter DNA-protein interactions and repair efficiency compared to non-methylated analogs .

Properties

CAS No.

7025-74-3

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

(1R,2S,7S,8R)-3,5,7,8,10,12-hexamethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone

InChI

InChI=1S/C14H20N4O4/c1-13-7(15(3)11(21)17(5)9(13)19)8-14(13,2)10(20)18(6)12(22)16(8)4/h7-8H,1-6H3/t7-,8+,13+,14-

InChI Key

KHZHANSFNHZADJ-ZPAAZFHLSA-N

SMILES

CC12C(C3C1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C

Isomeric SMILES

C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC12C(C3C1(C(=O)N(C(=O)N3C)C)C)N(C(=O)N(C2=O)C)C

Synonyms

1,3-dimethylthymine cyclobutane dimer
1,3-dimethylthymine cyclobutane dimer, (c,a-TD)-isomer
1,3-dimethylthymine cyclobutane dimer, (t,s-TD)-isomer
1,3-dimethylthymine cyclobutane dimer, NS-isomer
1,3-DTCBD

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Cyclobutane pyrimidine dimers vary based on substituents, stereochemistry, and base composition. Key analogs include:

Compound Substituents Configuration Methylation Impact
1,3-DMT dimer 1,3-dimethylthymine cis-syn Enhances steric hindrance; stabilizes dimer
DMU dimer (1,3-dimethyluracil) 1,3-dimethyluracil cis-syn Reduced base stacking vs. thymine
T⟨⟩T dimer (thymine-thymine) Non-methylated thymine cis-syn Standard CPD; high UV sensitivity
C⟨⟩C dimer (cytosine-cytosine) Non-methylated cytosine cis-syn Forms stable excimer; lower dimerization efficiency

Key Insight : Methylation in 1,3-DMT dimer increases hydrophobicity and may impede repair enzyme access compared to T⟨⟩T .

Photochemical Formation and Efficiency

UV-induced dimerization efficiency depends on base pairing, excimer formation, and electronic effects:

Compound Dimerization Mechanism Efficiency Key Factor
1,3-DMT dimer Barrierless singlet-state pathway High Methylation stabilizes transition state
T⟨⟩T dimer Barrierless singlet-state High No excimer; direct cycloaddition
C⟨⟩C dimer Excimer-mediated Low Stable excimer traps excited state
DMU dimer Moderate Intermediate Uracil’s reduced methylation alters π-stacking

Data : Thymine-based dimers (1,3-DMT, T⟨⟩T) exhibit higher efficiency due to favorable orbital overlap and absence of excimer interference .

Physical and Chemical Properties

UV Absorption Profiles

Cyclobutane formation shifts absorption peaks due to reduced π-conjugation:

Compound λmax (nm) Notes
1,3-DMT dimer ~192 Methylation shifts peak vs. non-methylated T⟨⟩T
DMU dimer ~195 Uracil’s carbonyl groups alter electronic transitions
T⟨⟩T dimer ~195 Standard cis-syn CPD absorption

Note: The 1,3-DMT dimer’s shorter λmax (192 nm) reflects electronic perturbations from methyl groups .

Alkaline Reactivity

Under alkaline conditions, CPDs undergo hydrolysis at the C4 carbonyl:

Compound Reactivity Product Rate (Relative)
1,3-DMT dimer Hemiaminal intermediate Moderate
T⟨⟩T dimer Hemiaminal intermediate Fast
DMU dimer Hemiaminal intermediate Slower

Insight : Methylation in 1,3-DMT may slow hydrolysis compared to T⟨⟩T due to steric shielding .

Repair Mechanisms

Photolyases and NER pathways show variable efficiency for methylated CPDs:

Compound Photolyase Repair Efficiency NER Efficiency
1,3-DMT dimer Reduced Moderate
T⟨⟩T dimer High High
C⟨⟩C dimer Low Low

Data : Methylation in 1,3-DMT dimer likely hinders photolyase binding, delaying repair .

Mutagenic Potential

Methylated CPDs exhibit distinct mutagenesis profiles:

Compound Mutation Type Frequency
1,3-DMT dimer C→T transitions High
T⟨⟩T dimer T→T mutations Moderate
C⟨⟩C dimer C→T transitions High

Note: 1,3-DMT’s methylation may promote replication errors by stabilizing mismatches .

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